Pyruvic acid phenylhydrazone Pyruvic acid phenylhydrazone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14301552
InChI: InChI=1S/C9H10N2O2/c1-7(9(12)13)10-11-8-5-3-2-4-6-8/h2-6,11H,1H3,(H,12,13)
SMILES:
Molecular Formula: C9H10N2O2
Molecular Weight: 178.19 g/mol

Pyruvic acid phenylhydrazone

CAS No.:

Cat. No.: VC14301552

Molecular Formula: C9H10N2O2

Molecular Weight: 178.19 g/mol

* For research use only. Not for human or veterinary use.

Pyruvic acid phenylhydrazone -

Specification

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
IUPAC Name 2-(phenylhydrazinylidene)propanoic acid
Standard InChI InChI=1S/C9H10N2O2/c1-7(9(12)13)10-11-8-5-3-2-4-6-8/h2-6,11H,1H3,(H,12,13)
Standard InChI Key CSTSUTMIORLRIN-UHFFFAOYSA-N
Canonical SMILES CC(=NNC1=CC=CC=C1)C(=O)O

Introduction

Chemical Identity and Structural Features

Pyruvic acid phenylhydrazone is systematically named as (2E)-2-(phenylhydrazinylidene)propanoic acid. Its structure consists of a pyruvate moiety linked to a phenylhydrazine group, resulting in a planar hydrazone configuration that facilitates diverse chemical reactions . Key identifiers include:

PropertyValueSource
CAS Number5330-70-1
Molecular FormulaC9H10N2O2\text{C}_9\text{H}_{10}\text{N}_2\text{O}_2
Molecular Weight178.19 g/mol
Density1.17 g/cm³
Boiling Point327°C at 760 mmHg
Flash Point151.6°C
Exact Mass178.074 g/mol
PSA (Polar Surface Area)61.69 Ų

The compound’s hydrazone group (C=N-NH\text{C=N-NH}) is pivotal for its participation in cyclization and condensation reactions, as demonstrated in its role in Fischer indole synthesis .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of pyruvic acid phenylhydrazone involves the acid-catalyzed condensation of pyruvic acid with phenylhydrazine. The reaction proceeds under mild acidic conditions (e.g., acetic acid or pp-toluenesulfonic acid) in ethanol or methanol-water solutions at 70–80°C . The general reaction is:

Pyruvic Acid+PhenylhydrazinePyruvate Phenylhydrazone+Water\text{Pyruvic Acid} + \text{Phenylhydrazine} \rightarrow \text{Pyruvate Phenylhydrazone} + \text{Water}

The product is purified via recrystallization using 70% ethanol, yielding a light yellow crystalline solid .

Industrial-Scale Optimization

A patented method for synthesizing substituted indole-2-carboxylic acids highlights the industrial relevance of pyruvate phenylhydrazone . In this process:

  • Hydrazone Formation: Substituted phenylhydrazines react with pyruvate under acidic conditions.

  • Indole Cyclization: The hydrazone intermediate undergoes Fischer indole cyclization in a mixed polyphosphoric acid-phosphoric acid system (ratio 2:1 to 1:2) at 70–120°C. This step achieves yields exceeding 87% for derivatives such as 5-fluoroindole-2-carboxylic acid ethyl ester .

  • Hydrolysis: The ethyl ester is hydrolyzed to the free acid using sodium hydroxide, followed by acidification to pH 3–4 with hydrochloric acid .

Key industrial parameters include:

  • Solvent Ratio: 3–8 times the raw material volume .

  • Catalysts: Acidic catalysts (e.g., pp-toluenesulfonic acid) enhance reaction rates .

  • Temperature Control: Maintaining 70–85°C during cyclization minimizes byproducts .

Physicochemical Properties

Pyruvic acid phenylhydrazone exhibits distinct properties that influence its handling and reactivity:

  • Thermal Stability: The compound decomposes at temperatures above 327°C, as indicated by its boiling point .

  • Solubility: It is sparingly soluble in water but dissolves readily in polar organic solvents like ethanol and methanol.

  • Optical Properties: The refractive index (1.559) and UV-Vis absorbance at 510 nm (under alkaline conditions) are critical for analytical identification .

Applications in Organic Synthesis

Fischer Indole Synthesis

The compound’s primary application lies in the synthesis of substituted indoles, a class of heterocycles prevalent in pharmaceuticals. For example, the patent CN104402795A details its use in preparing 5-fluoroindole-2-carboxylic acid, an intermediate in antitumor drug development . The cyclization step achieves high yields (87%) under optimized mixed-acid conditions .

Functional Group Transformations

Pyruvic acid phenylhydrazone participates in diverse reactions:

  • Oxidation: With agents like KMnO4\text{KMnO}_4, it forms carboxylic acid derivatives.

  • Reduction: Sodium borohydride reduces the hydrazone to secondary amines.

  • Substitution: Electrophilic aromatic substitution modifies the phenyl ring, enabling access to derivatives with tailored properties.

Analytical Characterization

Robust analytical protocols ensure purity and structural fidelity:

  • Chromatography: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) confirm single-spot purity.

  • Spectroscopy:

    • IR: The C=N\text{C=N} stretch at ~1600 cm1^{-1} verifies hydrazone formation.

    • NMR: 1H^1\text{H} NMR reveals phenyl proton resonances at 7.2–7.5 ppm and the hydrazone proton at 8.1 ppm.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the exact mass (178.074 g/mol) .

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